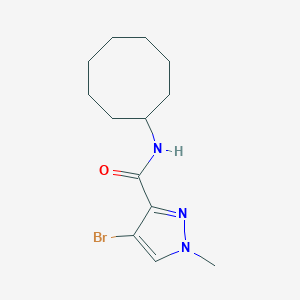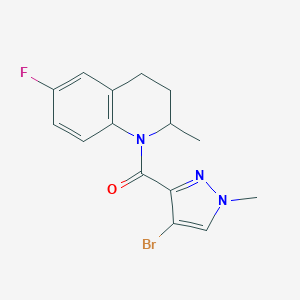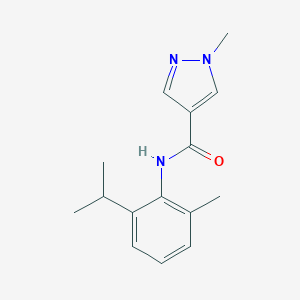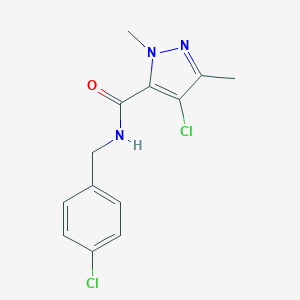![molecular formula C11H11N5O4 B279903 {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid](/img/structure/B279903.png)
{2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid, also known as TEA, is a compound that has gained significant attention in the scientific community due to its potential for use in various research applications. TEA is a synthetic compound that was first synthesized in the late 1990s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper and zinc, leading to changes in the fluorescence properties of the compound. {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has also been shown to interact with proteins, including the tumor suppressor protein p53, which may contribute to its potential use as a therapeutic agent for the treatment of cancer.
Biochemical and physiological effects:
{2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, the ability to inhibit the growth of cancer cells, and the ability to modulate the activity of various enzymes. {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid is its ease of synthesis and availability, which makes it an attractive compound for use in various research applications. However, {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has some limitations, including its potential toxicity and the need for careful monitoring of reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the study of {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid, including the development of more efficient synthesis methods, the exploration of its potential therapeutic use in the treatment of cancer and other diseases, and the development of new biosensors and fluorescent probes based on {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid. Additionally, further research is needed to fully understand the mechanism of action of {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid and its interactions with metal ions and proteins.
Synthesemethoden
{2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid is a synthetic compound that can be synthesized using a variety of methods, including the reaction of 2-(2-aminoethoxy)acetic acid with 3-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful monitoring of reaction conditions such as temperature and pH.
Wissenschaftliche Forschungsanwendungen
{2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has been studied extensively for its potential use in various research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc, as a potential therapeutic agent for the treatment of cancer, and as a tool for the study of protein-protein interactions. {2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethoxy}acetic acid has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
Eigenschaften
Molekularformel |
C11H11N5O4 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
InChI-Schlüssel |
OKEXZRDYEVDPLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)O)N2C=NN=N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)



![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)



![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)